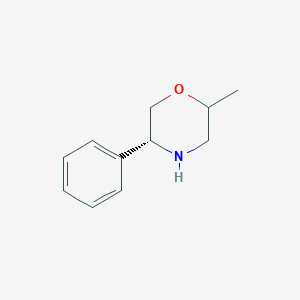

(5R)-2-Methyl-5-phenylmorpholine

描述

Significance of Nitrogen and Oxygen Containing Heterocycles in Chemical Science

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry. britannica.comfiveable.me Those incorporating both nitrogen and oxygen atoms are of particular interest due to their prevalence in biologically active molecules and their versatile chemical properties. acs.orgnih.gov These scaffolds are integral to a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govmsesupplies.com The presence of both nitrogen, which can act as a hydrogen bond donor or acceptor and a center of basicity, and oxygen, which influences solubility and bond angles, imparts unique characteristics to these molecules. fiveable.me This duality allows for a wide range of intermolecular interactions, making them crucial in drug design and materials science. fiveable.memsesupplies.com

The synthesis of these heterocycles is a major focus of contemporary chemical research, with scientists continuously developing novel and efficient methods for their construction. acs.org These efforts are driven by the constant demand for new molecules with specific functions, from life-saving drugs to innovative materials.

The Morpholine (B109124) Scaffold as a Fundamental Chiral Framework

Within the diverse family of nitrogen and oxygen-containing heterocycles, the morpholine ring stands out as a "privileged scaffold". researchgate.netnih.gov This six-membered ring containing an oxygen atom and a nitrogen atom at opposite positions is a common feature in many approved and experimental drugs. researchgate.netnih.gov Its frequent appearance in medicinal chemistry is attributed to its favorable physicochemical, biological, and metabolic properties. researchgate.net

Furthermore, the morpholine structure can be readily synthesized and modified, making it an adaptable building block for creating extensive libraries of compounds for drug discovery. nih.gov When substituents are introduced onto the morpholine ring, chiral centers can be created, leading to the formation of stereoisomers. Chiral morpholines are particularly important as they can exhibit distinct biological activities. rsc.orgresearchgate.net The precise spatial arrangement of atoms in a chiral molecule can significantly influence its interaction with biological targets, such as enzymes and receptors. nih.gov Consequently, the development of methods for the asymmetric synthesis of chiral morpholines is a key area of research, enabling the selective production of the desired stereoisomer. nih.govrsc.org

Scope and Research Focus on (5R)-2-Methyl-5-phenylmorpholine

This article will now narrow its focus to a specific chiral morpholine derivative: this compound. This compound possesses a defined stereochemistry at two of its carbon centers, designated by the (5R) configuration. The presence of both a methyl group and a phenyl group on the morpholine ring further contributes to its specific three-dimensional structure and chemical properties.

The research interest in this compound and its analogues stems from their potential applications in various fields, including medicinal chemistry. Substituted phenylmorpholines, as a class, are known to interact with monoamine neurotransmitter systems, suggesting their potential as central nervous system agents. wikipedia.orgwikipedia.org The specific stereochemistry of this compound is crucial, as different stereoisomers can have vastly different biological effects.

The subsequent sections of this article will provide a detailed examination of the chemical properties and synthesis of this compound, contributing to a deeper understanding of this specific chiral molecule within the broader context of heterocyclic chemistry.

Structure

3D Structure

属性

IUPAC Name |

(5R)-2-methyl-5-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9?,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQYKFXOOFIYJZ-UMJHXOGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN[C@@H](CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Conformational Analysis of 5r 2 Methyl 5 Phenylmorpholine

Spectroscopic Methods for Absolute and Relative Stereochemistry Assignment

The definitive assignment of absolute and relative stereochemistry in chiral molecules like (5R)-2-Methyl-5-phenylmorpholine relies on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the spatial arrangement of atoms and functional groups, which is crucial for understanding the molecule's properties and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Elucidation of Phenylmorpholines

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for elucidating the configuration of substituted morpholines. nih.govresearchgate.net Both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the connectivity and spatial relationships of atoms within the molecule. nih.govcdnsciencepub.com

In the context of phenylmorpholines, specific NMR techniques are particularly insightful:

Chemical Shifts: The electronic environment of each proton and carbon atom influences its chemical shift. The relative positions of substituents on the morpholine (B109124) ring lead to distinct chemical shifts, aiding in the determination of their cis or trans relationship. For instance, studies on related phendimetrazine (B1196318) isomers have confirmed preferred conformations and configurations using ¹³C NMR. cdnsciencepub.com

Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. This relationship, often described by the Karplus equation, allows for the determination of the relative stereochemistry of substituents.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, detect through-space interactions between protons that are in close proximity. wordpress.com The presence or absence of NOE cross-peaks provides definitive evidence for the spatial arrangement of substituents, helping to distinguish between different stereoisomers. wordpress.comnih.gov For example, irradiating a specific proton and observing which other protons show an enhanced signal can reveal their proximity, a key piece of information for stereochemical assignment. wordpress.com

Advanced 2D NMR techniques like COSY, HMQC, and HMBC are also employed to establish through-bond and through-space correlations, further solidifying the structural assignment. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment of Morpholine Products

While NMR spectroscopy is invaluable for determining the relative stereochemistry, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the enantiomeric purity of chiral compounds like this compound. nih.govyoutube.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. youtube.com

The choice of the chiral stationary phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown great success in separating a broad range of chiral compounds, including those with morpholine scaffolds. phenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, with the difference in the stability of these complexes leading to different retention times. youtube.com

The development of a robust chiral HPLC method involves optimizing several parameters, including the mobile phase composition, flow rate, and column temperature, to achieve baseline separation of the enantiomers. researchgate.net Once validated, this method can be used to accurately determine the enantiomeric excess (ee) of a sample, a critical quality attribute for chiral drugs and intermediates. nih.govresearchgate.net

Dynamic Stereochemistry and Conformational Preferences of the Morpholine Ring

The six-membered morpholine ring is not static; it exists in a dynamic equilibrium between different conformations. Understanding these conformational preferences and the energy barriers associated with their interconversion is crucial for a complete picture of the molecule's behavior.

Chair-Boat Interconversion and Ring Inversion Barriers in Substituted Morpholines

Similar to cyclohexane (B81311), the morpholine ring can adopt several conformations, with the chair and boat forms being the most significant. libretexts.org The chair conformation is generally the most stable due to minimized torsional and steric strain. libretexts.orgacs.org The boat conformation is less stable due to eclipsing interactions and flagpole repulsion between hydrogens. libretexts.org

The interconversion between the chair and boat conformations, as well as the ring inversion from one chair form to another, involves surmounting specific energy barriers. libretexts.orgjkps.or.kr These barriers can be determined experimentally using dynamic NMR spectroscopy, where the coalescence of signals at different temperatures provides information about the rate of conformational exchange. nih.gov For cyclohexane, the energy barrier for chair-to-boat interconversion is approximately 11 kcal/mol. libretexts.org The presence of substituents on the morpholine ring can influence these energy barriers. researchgate.net

| Cyclohexane Conformation | Relative Energy (kcal/mol) |

| Chair | 0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

This table presents the relative energies of different cyclohexane conformations, which serve as a useful model for understanding the energetic landscape of the morpholine ring.

Steric and Electronic Effects of Methyl and Phenyl Substituents on Morpholine Conformation

The conformational equilibrium of the morpholine ring in this compound is significantly influenced by the steric and electronic effects of the methyl and phenyl substituents. differencebetween.comstackexchange.com

Steric Effects: These arise from the spatial bulk of the substituents and the repulsive forces between their electron clouds. differencebetween.comstackexchange.com A substituent will preferentially occupy a position that minimizes steric interactions. In a chair conformation, a bulky substituent generally prefers an equatorial position over an axial one to avoid 1,3-diaxial interactions. Therefore, in this compound, both the methyl and phenyl groups are expected to favor equatorial orientations to minimize steric strain.

Electronic Effects: These effects are transmitted through the bonds of the molecule and can influence its geometry and reactivity. researchgate.net The electronegativity of the oxygen and nitrogen atoms in the morpholine ring, as well as the electronic nature of the substituents, can impact the ring's conformation. nih.gov While steric effects are often dominant in determining the gross conformational preferences of substituted morpholines, electronic effects can play a more subtle, yet important, role. differencebetween.comstackexchange.com

The interplay between these steric and electronic factors ultimately dictates the preferred conformation of the molecule in solution. nih.gov

Analysis of Phenyl Group Rotational Isomerism in this compound

In addition to the conformational flexibility of the morpholine ring, the rotation of the phenyl group around the C-C bond connecting it to the ring introduces another layer of complexity, known as rotational isomerism or atropisomerism. The rotation of the phenyl group is not entirely free and is hindered by steric interactions with adjacent groups on the morpholine ring.

Variable-temperature NMR studies can be employed to investigate the rotational barriers of the phenyl group. nih.gov At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different rotational isomers (rotamers). As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a time-averaged signal. By analyzing the spectra at different temperatures, the energy barrier for phenyl group rotation can be determined. This information provides valuable insights into the dynamic behavior and the conformational landscape of this compound.

Applications of 5r 2 Methyl 5 Phenylmorpholine in Asymmetric Synthesis

(5R)-2-Methyl-5-phenylmorpholine as a Stereodefined Building Block

Chiral building blocks are enantiomerically pure compounds that can be incorporated into larger molecules without the need for a chiral separation step. The defined stereochemistry of this compound at both the C2 (methyl-bearing) and C5 (phenyl-bearing) carbons makes it a potentially useful synthon for the construction of complex molecular targets.

Utility in the Synthesis of Chiral Scaffolds Relevant to Academic Research

In academic research, the development of novel molecular scaffolds is essential for exploring new areas of chemical space and for creating compounds with unique properties. Chiral morpholines are recognized as important scaffolds in medicinal chemistry. rsc.org The defined stereochemistry of this compound could be exploited to create libraries of chiral compounds for screening purposes or to serve as a foundational element in the total synthesis of complex natural products. Research has demonstrated the synthesis of chiral fused tricyclic scaffolds from other chiral building blocks, a strategy that could potentially be adapted for derivatives of this compound to generate novel polycyclic systems. acs.org

Morpholine-Based Chiral Ligands and Catalysts

The nitrogen atom within the morpholine (B109124) ring of this compound is a key functional group that can be utilized in the design of chiral ligands for transition metal catalysis.

Design and Synthesis of Chiral Ligands Derived from Morpholine

Chiral ligands are instrumental in asymmetric catalysis, as they are capable of transferring their stereochemical information to the catalytic process. The secondary amine of this compound can be readily functionalized to create a variety of ligand types, such as phosphine-amine or diamine ligands. The synthesis of such ligands would involve the reaction of the morpholine's nitrogen with appropriate electrophiles. The inherent chirality of the morpholine backbone would be expected to influence the spatial arrangement of the coordinating atoms, thereby creating a chiral pocket around a metal center. While the design of ligands based specifically on this compound is not widely reported, the principles of designing chiral ligands from other morpholine-containing structures are well-established. researchgate.net

Computational Chemistry and Theoretical Insights into 5r 2 Methyl 5 Phenylmorpholine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Morpholine (B109124) Derivatives

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of organic molecules. nih.govmass-analytica.comnih.gov For morpholine derivatives, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. researchgate.netresearchgate.net These calculations provide a quantitative basis for understanding and predicting the chemical behavior of these compounds. rsc.orgcsmres.co.uk

Studies on related heterocyclic systems have demonstrated that DFT, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately model molecular geometries and electronic properties. mdpi.combohrium.comnih.gov For a molecule like (5R)-2-Methyl-5-phenylmorpholine, the phenyl and methyl substituents are expected to significantly influence the electronic properties of the morpholine ring. The phenyl group, through its aromatic system, can engage in electronic conjugation, while the methyl group acts as a weak electron-donating group.

The analysis of frontier molecular orbitals is particularly insightful. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to act as a nucleophile or electrophile, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. bohrium.com A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For morpholine derivatives, the nitrogen and oxygen atoms are typically the most electron-rich centers, making them susceptible to electrophilic attack. ivanmr.com

Table 1: Calculated Electronic Properties of a Generic 2-Substituted-5-Phenylmorpholine Derivative using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on Nitrogen | -0.45 e |

| Mulliken Charge on Oxygen | -0.52 e |

| Note: These are representative values for a generic derivative and would vary for this compound. |

Molecular Dynamics Simulations for Conformational Landscape Exploration of this compound

The three-dimensional structure of a molecule is not static but rather exists as an ensemble of interconverting conformations. Molecular Dynamics (MD) simulations provide a computational microscope to explore this dynamic behavior over time, offering a detailed picture of the molecule's conformational landscape. researchgate.netbldpharm.commdpi.comacs.org For a flexible molecule like this compound, understanding its preferred conformations is crucial for predicting its interactions with other molecules, such as biological receptors or chiral catalysts.

The morpholine ring typically adopts a chair conformation to minimize steric strain. researchgate.netacs.org However, the presence of substituents at the C2 and C5 positions introduces additional conformational possibilities. In the case of this compound, the methyl and phenyl groups can exist in either axial or equatorial positions on the chair-like ring. The relative energies of these conformers will dictate the conformational equilibrium. Studies on substituted piperidines, which are structurally similar to morpholines, have shown that allylic strain can significantly influence the preference for axial or equatorial substitution. nih.gov

MD simulations can be used to sample the vast conformational space of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers between them. mdpi.com These simulations typically involve solving Newton's equations of motion for all atoms in the system, taking into account the forces between them as described by a force field. The resulting trajectory provides a time-resolved view of the molecule's movements and conformational changes. wikipedia.org By analyzing these trajectories, one can construct a potential energy surface and identify the predominant conformations and their populations. researchgate.net

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |

| Chair (eq-Methyl, eq-Phenyl) | 0.00 | 75 | C6-N1-C2-C3: -55.2; C2-C3-C4-O5: 58.1 |

| Chair (ax-Methyl, eq-Phenyl) | 1.85 | 15 | C6-N1-C2-C3: 53.8; C2-C3-C4-O5: -56.9 |

| Chair (eq-Methyl, ax-Phenyl) | 2.50 | 8 | C6-N1-C2-C3: -54.9; C2-C3-C4-O5: 57.5 |

| Twist-Boat | 5.20 | <1 | - |

| Note: These values are hypothetical and serve to illustrate the type of data obtained from MD simulations. |

In Silico Prediction of Spectroscopic Parameters and Stereochemical Outcomes in Morpholine Systems

Computational methods have become increasingly reliable for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. mdpi.comivanmr.comnih.govnih.govnih.govscm.com These predictions are invaluable for structure elucidation and for assigning the stereochemistry of complex molecules. nih.govnih.gov For chiral molecules like this compound, computational NMR can help to distinguish between different diastereomers and enantiomers.

The prediction of NMR spectra is often carried out using DFT calculations, employing methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govscm.com The accuracy of these predictions has improved significantly with the development of more sophisticated functionals and basis sets, as well as the inclusion of solvent effects. nih.gov By calculating the NMR parameters for all possible stereoisomers of a molecule and comparing them to the experimental data, it is often possible to determine the correct structure with a high degree of confidence.

Beyond spectroscopy, computational tools can also be used to predict the stereochemical outcomes of chemical reactions. rsc.orgemich.edu For the synthesis of substituted morpholines, where new stereocenters may be formed, computational modeling can help to understand the factors that control stereoselectivity. nih.govrsc.org By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which product will be favored. This information is crucial for designing efficient and stereoselective synthetic routes. emich.edu

Table 3: Hypothetical Comparison of Experimental and DFT-Predicted ¹H NMR Chemical Shifts (ppm) for a 2,5-Disubstituted Morpholine

| Proton | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |

| H-2 (axial) | 3.85 | 3.89 | -0.04 |

| H-2 (equatorial) | 4.10 | 4.15 | -0.05 |

| H-3 (axial) | 2.95 | 2.98 | -0.03 |

| H-3 (equatorial) | 3.15 | 3.19 | -0.04 |

| H-5 (axial) | 4.50 | 4.55 | -0.05 |

| H-6 (axial) | 2.80 | 2.83 | -0.03 |

| H-6 (equatorial) | 3.05 | 3.09 | -0.04 |

| Note: These are hypothetical values for a generic 2,5-disubstituted morpholine to illustrate the comparison. |

Computational Design of Novel Chiral Morpholine Derivatives with Tailored Stereochemical Properties

The principles of computational chemistry can be extended from analysis to design, enabling the in silico creation of novel molecules with specific, desired properties. nih.govnih.govresearchgate.net For chiral morpholine derivatives, computational design can be used to develop new compounds with tailored stereochemical features for applications in areas such as asymmetric catalysis and medicinal chemistry. mdpi.comresearchgate.netnih.gov

The design process often begins with a known morpholine scaffold, which is then computationally modified by adding or changing substituents. nih.gov These modifications can be guided by structure-activity relationships (SAR) or by a more rational, target-oriented approach. mdpi.com For example, if the goal is to design a chiral ligand for a specific metal-catalyzed reaction, one might use molecular docking to predict how different morpholine derivatives will bind to the metal center. nih.gov

Quantum chemical calculations can then be used to evaluate the properties of the designed molecules, such as their electronic character, steric profile, and conformational preferences. rsc.org This allows for the rapid screening of a large number of virtual compounds, identifying the most promising candidates for synthesis and experimental testing. This iterative cycle of design, computation, and experimentation can significantly accelerate the discovery of new and improved chiral morpholine derivatives. acs.org

Table 4: Computationally Designed Chiral Morpholine Derivatives and Their Predicted Properties

| Derivative | Substituent at N-4 | Substituent at C-3 | Predicted Enantioselectivity in a Model Reaction (%) |

| 1 | Benzyl | - | 85 |

| 2 | (S)-1-Phenylethyl | - | 92 |

| 3 | tert-Butyl | (R)-Phenyl | 95 |

| 4 | 3,5-Bis(trifluoromethyl)phenyl | - | 88 |

| Note: This table presents hypothetical data to illustrate the concept of computational design. |

Derivatives and Structural Modifications of 5r 2 Methyl 5 Phenylmorpholine

Synthesis of Analogues with Varied Substituents on the Morpholine (B109124) Ring

The synthesis of analogues of (5R)-2-methyl-5-phenylmorpholine often involves multi-step reaction sequences that allow for the introduction of diverse functional groups at different positions of the morpholine ring. These modifications can be broadly categorized into substitutions at the nitrogen atom, and on the carbon backbone of the ring.

One common strategy involves the N-alkylation of the morpholine nitrogen. For instance, N-methylation of a precursor morpholine can be achieved using methyl iodide in a suitable solvent like dimethylformamide. nih.gov The introduction of larger alkyl groups, such as ethyl or propyl, can also be accomplished through similar nucleophilic substitution reactions. nih.gov

Modifications on the carbon framework of the morpholine ring are also synthetically accessible. For example, the introduction of additional methyl groups at various positions, such as the 3 and 5 positions, has been reported. nih.gov The synthesis of such analogues may involve a cyclization reaction, for example, using sulfuric acid to form the morpholine ring from a suitable amino alcohol precursor. nih.gov This cyclization often favors the formation of the thermodynamically more stable trans isomer. nih.gov

Furthermore, more complex substituents can be introduced. For example, novel N-methylmorpholine-substituted benzimidazolium salts have been synthesized, showcasing the possibility of attaching larger, more functionalized moieties to the morpholine core. mdpi.com The synthesis of these compounds can involve the reaction of 2-methylpiperazine (B152721) with other reagents, followed by condensation reactions to build the final complex structure. nih.gov

Table 1: Examples of Synthetic Modifications on the Morpholine Ring

| Position of Substitution | Type of Substituent | Synthetic Method Example | Reference |

|---|---|---|---|

| Nitrogen (N4) | Methyl | Methyl iodide in dimethylformamide | nih.gov |

| Nitrogen (N4) | Ethyl | N-alkylation | nih.gov |

| Nitrogen (N4) | Propyl | N-alkylation | nih.gov |

| Carbon (C3) | Methyl | Cyclization of substituted amino alcohol | nih.gov |

| Carbon (C5) | Methyl | Cyclization of substituted amino alcohol | nih.gov |

| Nitrogen (N4) | Benzimidazolium salt | Multi-step synthesis involving condensation reactions | mdpi.com |

Impact of Structural Modifications on Stereochemical Control and Conformational Stability

Structural modifications to the this compound scaffold have a profound impact on its stereochemistry and conformational stability, which in turn influences its biological activity. The stereochemistry at the C2 and C5 positions is crucial, and the introduction of additional substituents can create new stereocenters, leading to a variety of diastereomers.

In the broader class of 5-phenylmorphans, which share structural similarities, the orientation of the phenyl ring is a key determinant of activity. Unlike the rigid phenyl ring in molecules like morphine, the phenyl ring in 5-phenylmorphans can rotate. nih.gov The specific stereochemistry and the nature of substituents can influence the preferred conformation and, consequently, the interaction with biological targets. nih.gov For example, the introduction of an N-phenethyl substituent, as opposed to an N-methyl group, has been found to increase the potency in certain chiral 5-phenylmorphan series. nih.gov

Molecular mechanics calculations on related heterocyclic systems, such as 1,3-dioxolanes, have shown that methyl substitution can significantly alter the conformational preference of the ring. nih.gov This suggests that even small alkyl substituents on the morpholine ring of this compound can have a substantial effect on its three-dimensional structure. The stereoselective interactions of chiral molecules are also influenced by their environment, with non-covalent interactions playing a significant role in dictating the preferred conformations. nih.gov

Table 2: Influence of Structural Modifications on Stereochemistry and Potency

| Structural Modification | Impact on Stereochemistry/Conformation | Effect on Potency (Example) | Reference |

|---|---|---|---|

| N-ethyl or N-propyl substitution | Alters the group at the nitrogen stereocenter | Increased potency for DA and NE uptake inhibition | nih.gov |

| Additional methyl groups on the ring | Creates new stereocenters, favors trans isomer | Modulates activity, e.g., as nAChR antagonists | nih.gov |

| N-phenethyl substitution (in 5-phenylmorphans) | Influences conformational flexibility of the phenyl ring | Can increase potency compared to N-methyl | nih.gov |

| Methyl substitution (in 1,3-dioxolanes) | Alters conformational preference of the heterocyclic ring | Can influence biological activity | nih.gov |

Development of Libraries of Stereodefined this compound Derivatives for Diverse Research Applications

The systematic synthesis of a series of structurally related compounds, often referred to as a chemical library, is a powerful tool in chemical biology and drug discovery. The development of libraries of stereodefined this compound derivatives allows for a thorough exploration of the structure-activity relationships (SAR).

By creating a diverse set of analogues with variations at specific positions of the morpholine ring, researchers can identify key structural features responsible for a desired biological effect. For example, a library of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues was synthesized to investigate their potential as smoking cessation aids. nih.gov This library included compounds with different aryl substitutions, N-alkylations, and alkyl extensions of the morpholine ring's 3-methyl group. nih.gov The screening of this library identified analogues with greater potency than existing compounds in inhibiting dopamine (B1211576) and norepinephrine (B1679862) uptake and as antagonists of nicotinic acetylcholine (B1216132) receptors. nih.gov

Similarly, the synthesis of a series of novel N-methylmorpholine-substituted benzimidazolium salts was undertaken to explore their potential as α-glucosidase inhibitors. mdpi.com The evaluation of this library revealed several compounds with inhibitory activity superior to the standard drug. mdpi.com

These examples demonstrate the utility of creating focused libraries of this compound derivatives. Such libraries, where the stereochemistry is carefully controlled, are invaluable for identifying lead compounds for various therapeutic targets and for probing the molecular mechanisms of action of this class of compounds. The general class of substituted phenylmorpholines has been investigated for a range of medical applications, including as anorectics and for the treatment of ADHD. wikipedia.org

Perspectives and Future Directions in 5r 2 Methyl 5 Phenylmorpholine Research

Development of Novel and Sustainable Synthetic Routes for Complex Morpholine (B109124) Architectures

The synthesis of structurally complex morpholines, particularly those with multiple stereocenters like (5R)-2-Methyl-5-phenylmorpholine, presents ongoing challenges. Future research is increasingly directed towards the development of more efficient, sustainable, and versatile synthetic strategies.

A promising area of development is the use of systematic chemical diversity to generate collections of substituted morpholines. nih.gov This approach, starting from readily available enantiomerically pure amino acids and amino alcohols, allows for the systematic variation of regiochemistry and stereochemistry, leading to a diverse range of C-substituted morpholines. nih.gov These building blocks are valuable for fragment-based drug discovery and the synthesis of compound libraries for high-throughput screening. nih.gov

Furthermore, green chemistry principles are being integrated into morpholine synthesis. One such development is a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.org This method offers significant environmental and safety advantages over traditional approaches and has been successfully applied to the synthesis of a variety of substituted morpholines. chemrxiv.org The scalability of this process has also been demonstrated, highlighting its potential for industrial applications. chemrxiv.org

Another key strategy involves the asymmetric hydrogenation of unsaturated morpholine precursors. nih.govrsc.org The use of chiral catalysts, such as bisphosphine-rhodium complexes, has enabled the synthesis of 2-substituted chiral morpholines with high yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.org This "after cyclization" approach is highly efficient and atom-economical, making it a powerful tool for accessing chiral morpholine derivatives. nih.govrsc.org Research in this area is expected to focus on expanding the substrate scope and developing even more active and selective catalyst systems.

The table below summarizes some of the emerging synthetic methodologies for complex morpholine architectures.

| Synthetic Strategy | Key Features | Starting Materials | Advantages |

| Systematic Chemical Diversity | Systematic variation of regiochemistry and stereochemistry | Enantiomerically pure amino acids and amino alcohols | Access to diverse libraries of C-substituted morpholines for fragment screening. nih.gov |

| Green Synthesis Protocol | One or two-step, redox-neutral reaction | 1,2-amino alcohols, ethylene sulfate, tBuOK | Environmentally friendly, high yielding, uses inexpensive reagents. chemrxiv.org |

| Asymmetric Hydrogenation | Catalytic hydrogenation of unsaturated morpholines | Dehydromorpholines | High efficiency, excellent enantioselectivity, atom economy. nih.govrsc.orgrsc.org |

| Organocatalytic Halocyclization | Asymmetric halocyclization of alkenol substrates | Alkenols | Access to morpholines with quaternary stereocenters under mild conditions. rsc.org |

Advanced Characterization Techniques for Enhanced Stereochemical Understanding of Phenylmorpholine Isomers

The precise determination of the three-dimensional structure of phenylmorpholine isomers is crucial for understanding their biological activity and for the development of stereoselective synthetic methods. Future research will increasingly rely on advanced analytical techniques to provide detailed stereochemical insights.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY), is a powerful tool for elucidating the stereochemistry of fluorinated morpholine derivatives. nih.gov These experiments can establish through-space proximity between nuclei, allowing for the unambiguous assignment of cis and trans isomers and the determination of preferred conformations in solution. nih.gov

X-ray crystallography remains the gold standard for determining the absolute configuration of chiral molecules. The single-crystal X-ray analysis of morpholine derivatives provides definitive proof of their three-dimensional structure, which is essential for validating new synthetic methods and for understanding structure-activity relationships. rsc.org

Computational methods, such as Density Functional Theory (DFT) calculations, are also becoming indispensable for complementing experimental data. nih.gov These calculations can predict the relative stabilities of different conformers and diastereomers, providing a theoretical framework for interpreting experimental observations. nih.gov

The following table outlines key characterization techniques and their specific applications in the study of phenylmorpholine isomers.

| Technique | Application | Information Obtained |

| 2D NMR (e.g., HOESY) | Stereochemical analysis of fluorinated derivatives | Through-space nuclear proximities, assignment of diastereomers, conformational analysis. nih.gov |

| Single-Crystal X-ray Crystallography | Determination of absolute configuration | Precise three-dimensional molecular structure. rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Enantiomeric excess (ee) determination | Separation and quantification of enantiomers. nih.govrsc.org |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Confirmation of molecular formula and structural fragments. acs.org |

| Density Functional Theory (DFT) | Computational modeling | Prediction of stable conformers and relative energies. nih.gov |

Expansion of Applications in Asymmetric Synthesis and Materials Science Utilizing Chiral Morpholines

The unique structural and chiral properties of this compound and related compounds make them valuable building blocks for a wide range of applications beyond their traditional use in medicinal chemistry.

In asymmetric synthesis, chiral morpholines serve as versatile scaffolds and ligands. researchgate.netnih.gov They can be used to induce stereoselectivity in a variety of chemical transformations, leading to the synthesis of other valuable chiral molecules. For example, chiral morpholinones, derived from morpholines, are important intermediates in the synthesis of chiral 1,2-amino alcohols, which are themselves privileged structures in many drug candidates. researchgate.netnih.gov The development of new catalytic systems that incorporate chiral morpholine ligands is an active area of research with the potential to unlock novel synthetic transformations.

The application of chiral morpholines in materials science is a rapidly emerging field. The incorporation of these chiral building blocks into polymers can lead to the formation of biodegradable materials with specific and tunable properties. nih.gov For instance, morpholine-2,5-diones, which can be synthesized from amino acids, are precursors to polydepsipeptides, a class of biodegradable polymers with potential applications in drug delivery and tissue engineering. nih.gov

Furthermore, the unique photophysical properties of certain morpholine derivatives are being explored for the development of fluorescent probes. mdpi.com For example, morpholine-containing fluorophores have been designed to act as ratiometric pH sensors for monitoring intracellular environments, which has significant implications for understanding cellular processes and for diagnostics. mdpi.com The ability to tune the electronic properties of the morpholine ring system opens up possibilities for creating novel materials with tailored optical and electronic properties.

The table below highlights the expanding applications of chiral morpholines.

| Field of Application | Specific Use | Potential Impact |

| Asymmetric Synthesis | Chiral ligands and auxiliaries | Development of new stereoselective catalytic reactions. researchgate.netnih.gov |

| Materials Science | Monomers for biodegradable polymers | Creation of novel biocompatible materials for medical applications. nih.gov |

| Materials Science | Fluorescent probes | Development of sensors for biological imaging and diagnostics. mdpi.com |

| Medicinal Chemistry | Scaffolds for drug discovery | Synthesis of potent and selective therapeutic agents. acs.orgnih.gov |

常见问题

Basic: What are the established synthetic routes for (5R)-2-Methyl-5-phenylmorpholine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves multi-step procedures, including ring-closing reactions or stereoselective alkylation. For example, a morpholine ring can be constructed via nucleophilic substitution or reductive amination. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

- Catalysts : Chiral catalysts (e.g., BINOL-derived ligands) improve enantiomeric excess in stereoselective steps.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization resolves diastereomers .

Validate purity via HPLC (C18 column, UV detection) and compare retention times against standards .

Basic: Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., assign R/S descriptors via Flack parameter) .

- NMR : H and C NMR (DMSO-d6 or CDCl3) identify substituent environments. NOESY detects spatial proximity of methyl/phenyl groups .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., CHNO, expected m/z 177.247) .

Cross-validate results to eliminate ambiguity.

Advanced: How can researchers address discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer:

- Reassess computational models : Use density functional theory (DFT) with solvent corrections (e.g., IEFPCM for DMSO) to simulate NMR chemical shifts. Compare with experimental H/C spectra .

- Check for impurities : Conduct LC-MS to detect byproducts (e.g., diastereomers or oxidation derivatives) that may skew NMR signals .

- Dynamic effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility in solution .

Advanced: What strategies are effective in resolving low enantiomeric purity during synthesis of this compound?

Methodological Answer:

- Chiral chromatography : Use polysaccharide-based columns (Chiralpak IA/IB) with hexane/isopropanol gradients to separate enantiomers .

- Kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to favor the desired (5R)-isomer .

- Polarimetry : Monitor optical rotation ([α]) during synthesis to track enantiomeric excess (compare with literature values) .

Advanced: How can researchers analyze contradictory spectral data (e.g., IR vs. Raman) for this compound?

Methodological Answer:

- Cross-technique validation : Assign vibrational modes using DFT (e.g., B3LYP/6-311+G(d,p)) to reconcile IR (C=O stretches) and Raman (ring vibrations) peaks .

- Crystal packing effects : For solid-state IR, compare with single-crystal XRD data to assess hydrogen bonding or π-π interactions that alter spectra .

- Impurity profiling : Use GC-MS to identify volatile contaminants affecting IR/Raman signals .

Advanced: What computational approaches are suitable for studying the conformational stability of this compound in biological systems?

Methodological Answer:

- Molecular docking : Simulate binding to target proteins (e.g., GPCRs) using AutoDock Vina. Optimize protonation states with PROPKA .

- Free-energy calculations : Apply metadynamics or MM/PBSA to estimate binding affinities and dominant conformers .

- Solvent interactions : Run explicit-solvent MD simulations (e.g., TIP3P water) to assess hydration effects on morpholine ring flexibility .

Advanced: How can researchers design bioactivity studies for this compound derivatives?

Methodological Answer:

- Structural analogs : Modify the phenyl or methyl groups to enhance selectivity (e.g., fluorinated derivatives for metabolic stability) .

- Enzyme assays : Test inhibition of monoamine oxidases (MAOs) using UV-Vis kinetics (monitor substrate depletion at 280 nm) .

- In silico ADMET : Predict pharmacokinetics with SwissADME or ADMETLab to prioritize derivatives for in vivo testing .

Advanced: What methodologies resolve challenges in crystallizing this compound for XRD analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。